![molecular formula C18H14ClNO3 B2742434 Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate CAS No. 905807-66-1](/img/structure/B2742434.png)
Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate
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Overview
Description
“Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate” is a complex organic compound. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also seems to have a benzyloxy and a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of aminophenol derivatives . Other methods might involve reactions with boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might participate in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . It could also be involved in reactions with pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include melting point determination, molar conductance measurement, and thermal decomposition analysis .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest due to their potential applications in medicinal chemistry and material science. For instance, it has been utilized in the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline through a series of reactions including substitution, nitration, reduction, cyclization, and chlorination, with its structure confirmed by 1 H NMR and MS spectrum (Wang et al., 2015). Similarly, it plays a crucial role in the synthesis of complex quinoline derivatives, showcasing its versatility in organic synthesis (Sarkar et al., 2000; Gao et al., 2011).
Novel Compound Synthesis
The compound has also been involved in the synthesis of novel derivatives with potential applications in pharmacology and materials science. For example, it has been used in the synthesis of new derivatives of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione (MBCND), showcasing its utility in the development of new materials with specific optical and electrical properties (Halim & Ibrahim, 2017).
Biomimetic Applications
In biomimetic chemistry, this compound has been studied for its potential in mimicking natural processes or compounds. For instance, various beta-carbolines, isoquinolines, and canthin-6-ones prepared in a biomimetic fashion from similar compounds have been tested for their ability to bind to the benzodiazepine receptor, indicating the role of such compounds in the development of receptor agonists and antagonists (Guzman et al., 1984).
Structural Characterization and Bioactivity
The structural characterization of derivatives has highlighted their potential as bioactive compounds, such as antagonists for specific receptors. The detailed structural analysis through mass spectrometry and X-ray crystallography of arylquinolines, which are synthesized using similar chloroquinoline derivatives, emphasizes the importance of these compounds in understanding the structure-activity relationships within biologically active molecules (Giorgi et al., 1998).
Future Directions
properties
IUPAC Name |
methyl 4-chloro-6-phenylmethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)17-10-15(19)14-9-13(7-8-16(14)20-17)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINDXDNXWNKULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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